CYP3A4 Inhibition IC50 for (3-Fluoro-4-methyl-2-pyridinyl)methanol: Quantified Interaction with Major Drug-Metabolizing Enzyme
(3-Fluoro-4-methyl-2-pyridinyl)methanol was evaluated for CYP3A4 inhibition in human liver microsomes using a fluorogenic substrate assay, yielding an IC50 of 20,000 nM (20 µM) [1]. This value provides a quantitative benchmark for CYP3A4 interaction risk assessment in early-stage drug discovery programs.
| Evidence Dimension | CYP3A4 inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | No direct head-to-head comparator data available for pyridinemethanol analogs; baseline represents typical CYP3A4 inhibitor classification thresholds (potent inhibitors typically IC50 < 1 µM; moderate inhibitors 1-10 µM) |
| Quantified Difference | Compound falls outside potent/moderate inhibitor range, indicating low CYP3A4 inhibition liability at the parent scaffold level |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation; NADPH addition; measured after 2 hrs |
Why This Matters
This quantitative CYP3A4 inhibition datum enables ADME scientists to assess drug-drug interaction risk relative to other building blocks and informs scaffold selection where minimizing CYP3A4 liability is a program objective.
- [1] BindingDB. (2023). BDBM50600703 / CHEMBL5182534: Affinity Data for (3-Fluoro-4-methyl-2-pyridinyl)methanol - CYP3A4 Inhibition. BindingDB Entry 50017279. View Source
